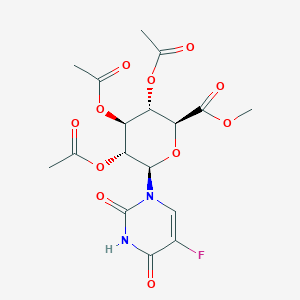

5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate, also known as this compound, is a useful research compound. Its molecular formula is C17H19FN2O11 and its molecular weight is 446.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in treating various cancers. Its derivative, 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester, 2,3,4-Triacetate (CAS No. 77476-81-4), is a glucuronide conjugate of 5-FU that has garnered interest due to its potential biological activities and mechanisms of action. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and implications in cancer therapy.

Chemical Structure and Properties

The compound's molecular formula is C17H19FN2O11 with a molecular weight of approximately 446.34 g/mol. Its structure includes a methyl ester and triacetate groups that may influence its solubility and biological activity compared to 5-FU itself.

5-FU exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis. The active metabolites of 5-FU—specifically fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP)—are responsible for its cytotoxicity by disrupting DNA and RNA synthesis:

- FdUMP inhibits TS leading to an imbalance in deoxynucleotide pools.

- FdUTP is misincorporated into DNA, causing direct damage.

- FUTP interferes with RNA processing and function.

The glucuronide derivative may alter these mechanisms by modifying the pharmacokinetics of 5-FU, potentially enhancing its therapeutic index or reducing toxicity.

Metabolic Pathways

The metabolism of 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester involves several enzymatic processes:

- Conjugation : The glucuronide moiety enhances water solubility, facilitating renal excretion.

- Deconjugation : Enzymes such as β-glucuronidase can hydrolyze the glucuronide, releasing active 5-FU in the tumor microenvironment.

- Phase I Metabolism : Cytochrome P450 enzymes may further metabolize the compound into various metabolites with distinct biological activities.

Antitumor Efficacy

Research indicates that derivatives like 5-Fluorouracil N-beta-D-Glucuronide exhibit significant antitumor activity. A study demonstrated that this compound could enhance the cytotoxic effects of 5-FU in colorectal cancer cells by increasing intracellular concentrations of active metabolites .

Case Studies

- Colorectal Cancer : In vitro studies showed that treatment with the glucuronide derivative resulted in increased apoptosis in colorectal cancer cell lines compared to treatment with 5-FU alone. The mechanism involved enhanced uptake and retention of the drug within cancer cells .

- Combination Therapies : Clinical evaluations suggest that using this compound alongside other chemotherapeutics may lead to synergistic effects, improving overall survival rates in patients with advanced cancers .

Research Findings

A systematic review highlighted various studies focusing on the pharmacokinetics and pharmacodynamics of 5-FU derivatives. Key findings include:

- Enhanced Stability : The glucuronide form exhibits increased stability in plasma compared to free 5-FU, potentially leading to prolonged therapeutic effects .

- Reduced Toxicity : By modulating the release of active metabolites, this compound may reduce systemic toxicity associated with conventional 5-FU administration .

Table: Comparison of Biological Activities

| Compound | Mechanism of Action | Efficacy in Cancer Treatment | Toxicity Profile |

|---|---|---|---|

| 5-Fluorouracil | Inhibition of TS, incorporation into DNA/RNA | High | Moderate |

| 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester | Enhanced solubility and bioavailability | Higher than 5-FU alone | Lower than 5-FU |

科学的研究の応用

Enhanced Drug Delivery Systems

One significant application of 5-Fluorouracil N-beta-D-Glucuronide Methyl Ester is in the development of advanced drug delivery systems. Research indicates that this compound can be incorporated into liposomes to improve drug retention and targeted delivery to cancer cells. The glucuronide moiety enhances solubility in aqueous environments, allowing for more effective cellular uptake.

Case Study: Liposomal Formulations

A study demonstrated that liposomal formulations containing this esterified compound showed improved stability and release profiles compared to conventional formulations. The glucuronide methyl ester was found to be cleaved by lysosomal beta-glucuronidase, releasing the active drug within the cell .

Antineoplastic Activity

5-Fluorouracil is primarily used as an antineoplastic agent in cancer therapy. The glucuronide methyl ester form exhibits enhanced cytotoxicity against various cancer cell lines due to its improved bioavailability.

Table 2: Cytotoxicity Data

The results indicate that the modified compound can effectively inhibit cell proliferation at lower concentrations than unmodified 5-FU.

Bioisosterism and Drug Design

The concept of bioisosterism plays a crucial role in modifying existing drugs to improve their pharmacological profiles. The incorporation of glucuronide and methyl ester functionalities can alter the metabolic fate of drugs like 5-FU, enhancing their selectivity and reducing side effects.

Insights from Research

Studies have shown that glucuronidation can significantly alter the pharmacokinetics of drugs by affecting their solubility and permeability. This modification allows for better targeting of cancer cells while minimizing systemic toxicity .

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O11/c1-6(21)28-10-11(29-7(2)22)13(16(25)27-4)31-15(12(10)30-8(3)23)20-5-9(18)14(24)19-17(20)26/h5,10-13,15H,1-4H3,(H,19,24,26)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZEVCMPAIXDT-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N2C=C(C(=O)NC2=O)F)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。